7-Amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid
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Overview
Description
7-Amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to form stable azo bonds, which contribute to its vivid coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid typically involves multiple steps, starting with the diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: The azo bonds can be reduced to form amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
7-Amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The compound exerts its effects primarily through the formation of stable azo bonds, which are responsible for its color properties. These bonds are formed through the interaction of the amino and hydroxyl groups with aromatic rings, leading to the formation of extended conjugated systems. The molecular targets and pathways involved include interactions with various enzymes and proteins that can bind to the azo groups.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-4-hydroxy-3-((4-(2-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid
- 7-Amino-4-hydroxy-3-((4-(3-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid
Uniqueness
7-Amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its ability to form stable azo bonds makes it particularly valuable in applications requiring long-lasting and vibrant dyes.
Properties
CAS No. |
75627-25-7 |
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Molecular Formula |
C30H21N5O7S2 |
Molecular Weight |
627.7 g/mol |
IUPAC Name |
7-amino-4-hydroxy-3-[[4-(naphthalen-1-yldiazenyl)-7-sulfonaphthalen-1-yl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C30H21N5O7S2/c31-19-8-10-22-18(14-19)15-28(44(40,41)42)29(30(22)36)35-34-27-13-12-26(23-11-9-20(16-24(23)27)43(37,38)39)33-32-25-7-3-5-17-4-1-2-6-21(17)25/h1-16,36H,31H2,(H,37,38,39)(H,40,41,42) |
InChI Key |
KTVGDGXRDDXLNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C(C=C6C=C(C=CC6=C5O)N)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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